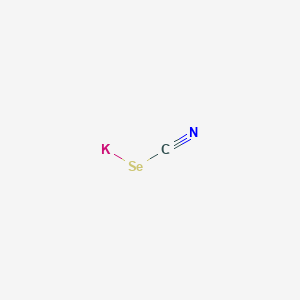
KSeCN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium selenocyanate is an inorganic compound with the formula KSeCN. It is a hygroscopic white solid that is highly soluble in water. This compound decomposes in air to form red selenium and potassium cyanide. It has been characterized by X-ray crystallography, confirming its structure as a salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium selenocyanate is typically synthesized by reacting molten potassium cyanide with elemental selenium. The reaction can also be carried out in hot water or ethanol . The general reaction is: [ \text{Se} + \text{KCN} \rightarrow \text{KSeCN} ]
Industrial Production Methods: In industrial settings, potassium selenocyanate is produced by treating elemental selenium with potassium cyanide. This method ensures a high yield and purity of the compound .
Biological Activity
Potassium selenocyanate (KSeCN) is an inorganic compound that has garnered attention due to its biological activity, particularly in antimicrobial applications. This article explores the various aspects of this compound's biological effects, focusing on its mechanisms of action, efficacy in antimicrobial photodynamic therapy (aPDT), and potential applications in medicine.
Overview of this compound
This compound is a selenocyanate salt that combines selenium and cyanide functionalities. Its solubility in various solvents makes it a versatile compound for research and application. The compound is known for its relatively low toxicity compared to other selenium compounds, which positions it as a candidate for dietary supplementation and therapeutic use.
This compound exhibits its biological activity primarily through its ability to potentiate the effects of photodynamic therapy. The mechanisms involved include:
- Production of Reactive Oxygen Species (ROS) : this compound enhances the generation of ROS when combined with photosensitizers (PS) during light activation. This leads to increased oxidative stress in microbial cells, resulting in cell death.
- Formation of Bactericidal Compounds : Studies have indicated that this compound can generate semi-stable species such as selenocyanogen ( SeCN 2) under light exposure, which contributes to its antimicrobial properties .
Efficacy in Antimicrobial Applications
Research has demonstrated that this compound is effective against a range of bacteria and fungi. Notably, it has shown significant potentiation of aPDT mediated by various PS, including methylene blue (MB), Rose Bengal (RB), and anionic porphyrins like TPPS4. The following table summarizes findings from key studies:
Case Studies
-
Study on Antimicrobial Photodynamic Inactivation :
A study published in 2018 highlighted the effectiveness of this compound in potentiating aPDT against both Gram-positive and Gram-negative bacteria. The researchers found that this compound could achieve up to six logs of killing with specific PS, indicating its strong antimicrobial potential . -
Comparative Study with Potassium Thiocyanate (KSCN) :
In comparative experiments, this compound was shown to be more effective than KSCN in promoting aPDT. While KSCN only worked with certain PS, this compound demonstrated broader applicability across different types of PS and microbial targets . -
Toxicity Assessment :
Although this compound is not entirely non-toxic, it is considered to have lower toxicity than many other selenium compounds. This characteristic makes it a promising candidate for therapeutic applications where safety is paramount .
Properties
Molecular Formula |
CKNSe |
|---|---|
Molecular Weight |
144.09 g/mol |
IUPAC Name |
selenocyanatopotassium |
InChI |
InChI=1S/CHNSe.K/c2-1-3;/h3H;/q;+1/p-1 |
InChI Key |
KYEKHFSRAXRJBR-UHFFFAOYSA-M |
Canonical SMILES |
C(#N)[Se][K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















